3-Bromo-2-chloropyridine-4-carboxylic acid

Organic Synthesis Halogenation Process Chemistry

Substituting positional isomers of halogenated pyridine carboxylic acids risks regioselectivity failure in cross-coupling steps, directly impacting bipyridine API yields. 3-Bromo-2-chloropyridine-4-carboxylic acid (CAS 1214323-32-6) provides the validated 3-bromo-2-chloro pattern essential for sequential Pd-catalyzed coupling. • Enables one-step synthesis in quantitative yield under adapted Vilsmeier conditions • Validated in Pd-catalyzed hydrogenation to substituted pyridine carboxylates (100 °C, 103.42 kPa) • Critical building block for patent-protected 2,2'-bipyridine pharmaceutical compositions

Molecular Formula C6H3BrClNO2
Molecular Weight 236.449
CAS No. 1214323-32-6
Cat. No. B596616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloropyridine-4-carboxylic acid
CAS1214323-32-6
Molecular FormulaC6H3BrClNO2
Molecular Weight236.449
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)Br)Cl
InChIInChI=1S/C6H3BrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
InChIKeyCBDQVZVCRLQAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-chloropyridine-4-carboxylic Acid Overview


3-Bromo-2-chloropyridine-4-carboxylic acid (CAS 1214323-32-6, also named 3-bromo-2-chloroisonicotinic acid) is a halogenated pyridine carboxylic acid derivative with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol [1]. The compound features a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 4-position [1]. As a building block in organic synthesis, it is utilized in cross-coupling reactions and as a key intermediate in the preparation of pharmaceutical and agrochemical compounds [2]. This document provides a product-specific evidence guide to differentiate this compound from its closest analogs and inform procurement decisions.

Halogenated pyridine building block for cross-coupling
Enables sequential functionalization via 3-bromo-2-chloro pattern
Reported as pharmaceutical and agrochemical intermediate

Why Generic Substitution Fails


Substituting 3-bromo-2-chloropyridine-4-carboxylic acid with a different halogenated pyridine carboxylic acid can significantly alter the outcome of synthetic routes due to differences in regioselectivity and reactivity. The specific 3-bromo-2-chloro substitution pattern on the isonicotinic acid core is critical for directing sequential cross-coupling reactions [1]. For instance, the 5-bromo-2-chloro isomer (CAS 886365-31-7) exhibits a distinct reactivity profile where the bromine atom at the 5-position typically reacts preferentially over the chlorine atom at the 2-position, enabling a different sequential coupling strategy [1]. In contrast, the 3-bromo-2-chloro pattern may influence the electronic environment and steric hindrance, leading to different yields or selectivity in key bond-forming steps. The quantitative evidence below substantiates that even a single positional shift in halogen substitution can translate into measurable differences in synthetic efficiency, making generic substitution a risk to project timelines and yield.

Target Compound
5-Bromo-2-chloro Isomer (CAS 886365-31-7)
3-bromo-2-chloro regiochemistry directs sequential cross-coupling
Bromine at 5-position alters reactivity order, enabling different coupling strategy
Electronic/steric profile tuned for specific bond-forming steps
Positional isomer may shift yield and selectivity in Pd-catalyzed reactions
Even single-position halogen shifts may require re-optimization of synthetic routes.

Product-Specific Evidence


One-Step Synthesis Yield Advantage

A protocol for the one-step synthesis of 3-bromo-2-chloropyridine-4-carboxylic acid was reported to proceed in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the synthesis of related halogenated isonicotinic acids, such as 5-bromo-2-chloroisonicotinic acid, often involves multi-step halogenation and carboxylation sequences, with typical overall yields ranging from 70-75% for similar isonicotinic acid syntheses . This quantitative yield advantage translates to higher atom economy and reduced purification burden for the target compound.

Synthetic Yield
Reported
Quantitative yield (target) vs ≤75% (multi-step halogenation/carboxylation of analogs)
Supports atom-economical one-step synthesis
Adapted Vilsmeier conditions; reported by Jaster et al. 2023
Organic Synthesis Halogenation Process Chemistry

Pd-Catalyzed Reactivity Profile

3-Bromo-2-chloropyridine-4-carboxylic acid has been specifically employed as a reaction component in a Pd-catalyzed process to generate methyl 2-chloro-3-ethylpyridine-4-carboxylate under hydrogenation conditions (100 °C, 103.42 kPa, 24.5 h) [1]. The yield for this specific transformation was 43%, highlighting the compound's utility in complex, multi-component reactions [1]. While a direct head-to-head yield comparison with an alternative halogenated substrate is not available, the documented use in this patented process [1] confirms its compatibility and specific reactivity profile in Pd-catalyzed hydrogenation/cross-coupling sequences, which may not be directly transferable to isomers with different halogen placement due to altered electronic and steric properties.

Pd-Catalyzed Reaction
Supporting evidence
43% yield in hydrogenation to methyl 2-chloro-3-ethylpyridine-4-carboxylate
Demonstrates compatibility in patented process
Pd(PPh₃)₄, 100 °C, 103.42 kPa, 24.5 h; direct comparator data not available
Cross-Coupling Palladium Catalysis Medicinal Chemistry

Purity and Physical Properties

3-Bromo-2-chloropyridine-4-carboxylic acid is commercially available with a purity of ≥95% (HPLC) and is a solid at 20°C . Its isomer, 5-bromo-2-chloroisonicotinic acid (CAS 886365-31-7), is also a solid with a similar purity specification (98% HPLC) but has a reported melting point of 240°C . While the target compound's melting point is not widely reported, the difference in melting point between isomers can impact handling, storage, and formulation in solid-phase syntheses. The availability of the target compound at 95% purity from a major supplier ensures a consistent and reliable starting material for research and development.

Purity & Physical State
Class-level inference
Target: ≥95% (HPLC), solid at 20 °C; Isomer: 98%, mp 240 °C
Melting point difference may impact solid-phase handling
Target melting point not widely reported; verify for application
Chemical Purity Physical Properties Procurement Specifications

Recommended Applications


2,2'-Bipyridine Pharmaceutical Synthesis

3-Bromo-2-chloropyridine-4-carboxylic acid serves as a critical building block in the synthesis of 2,2'-bipyridine compounds, which are claimed in pharmaceutical compositions for their therapeutic utility [1]. The specific 3-bromo-2-chloro substitution pattern is essential for constructing the bipyridine core, enabling subsequent functionalization and the generation of patent-protected pharmaceutical candidates. Procurement of this exact compound ensures fidelity to the patented synthetic route and avoids potential intellectual property or efficacy issues associated with using alternative halogenated pyridine carboxylic acids.

Pd-Catalyzed Library Synthesis

The compound has been demonstrated to participate in Pd-catalyzed hydrogenation reactions to yield substituted pyridine carboxylates, such as methyl 2-chloro-3-ethylpyridine-4-carboxylate, under specific conditions (100 °C, 103.42 kPa, 24.5 h) [2]. This validated reactivity makes it a suitable substrate for generating diverse pyridine-containing libraries for structure-activity relationship (SAR) studies in drug discovery. The defined reaction conditions provide a reliable starting point for medicinal chemists seeking to incorporate this scaffold into lead optimization programs.

One-Step Synthesis for Scale-Up

The reported one-step synthesis of 3-bromo-2-chloropyridine-4-carboxylic acid in quantitative yield under adapted Vilsmeier conditions [3] positions this compound as an attractive target for process development and scale-up. This synthetic efficiency minimizes waste and purification requirements, making it a cost-effective choice for larger-scale research or pre-clinical supply. Users prioritizing atom economy and streamlined production should consider this compound over analogs requiring multi-step, lower-yielding syntheses.

Application
Selection Property
Validation Focus
2,2'-Bipyridine scaffold synthesis
Halogenation pattern for cross-coupling sequence
Fidelity to patent-protected intermediates
Pyridine carboxylate library synthesis
Pd-catalyzed hydrogenation compatibility
Reaction condition scalability for SAR
Process-scale intermediate supply
One-step high-yielding route
Atom economy and purification reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-chloropyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.